3,4-dimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide is a complex organic compound characterized by a benzamide core that is substituted with two methoxy groups and an oxazolo-pyridine moiety. This compound has garnered attention in scientific research due to its potential applications in drug development and material synthesis. The compound is identified by the CAS number 1105206-75-4 and has a molecular formula of C15H13N3O4.
The compound is classified as an organic heterocyclic compound, specifically a benzamide derivative. It belongs to a category of compounds known for their diverse biological activities, making them valuable in medicinal chemistry. The structure incorporates both aromatic and heteroaromatic components, which contribute to its unique properties .
The synthesis of 3,4-dimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the oxazolo-pyridine intermediate, followed by its coupling with a benzamide derivative. This process often requires specific catalysts, solvents, and controlled temperatures to optimize yield and purity.
In an industrial context, production may utilize large-scale batch reactions or continuous flow processes. Key factors influencing the choice of method include production scale, cost efficiency, and environmental considerations. Optimization of parameters such as temperature, pressure, and reactant concentrations is crucial for maximizing yield and minimizing by-products.
The molecular structure of 3,4-dimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide can be represented using various chemical notation systems:
InChI=1S/C15H13N3O4/c1-20-11-6-5-9(8-12(11)21-2)14(19)17-13-10-4-3-7-16-15(10)22-18-13/h3-8H,1-2H3,(H,17,18,19)
COC1=C(C=C(C=C1)C(=O)NC2=NOC3=C2C=CC=N3)OC
These representations provide insight into the compound's connectivity and functional groups .
3,4-dimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide can participate in various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The specific conditions—temperature, solvent choice, and reaction time—are carefully controlled to achieve desired outcomes .
The physical properties of 3,4-dimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide include:
Chemical properties include its stability under various conditions and reactivity towards nucleophiles and electrophiles due to its functional groups.
Further analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are often employed to characterize this compound thoroughly during research applications .
The unique properties of 3,4-dimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide make it valuable in several scientific fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: